molecular formula C22H23ClF3N B13859616 (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt

(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt

Cat. No.: B13859616
M. Wt: 393.9 g/mol
InChI Key: DSKNQUVQQYTQFT-PKLMIRHRSA-N
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Description

(?R)-?-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt is a complex organic compound that features a trifluoromethyl group, a naphthalene ring, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under mild conditions using reagents such as CF3SO2Na and visible light irradiation .

Industrial Production Methods

Industrial production of this compound may utilize biocatalytic processes to enhance yield and enantiomeric purity. For example, the asymmetric reduction of trifluoromethylated ketones using whole cells of Trichoderma asperellum has been shown to be effective . This method employs ethanol and glycerol as cosubstrates for cofactor recycling, resulting in high yields and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(?R)-?-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce trifluoromethylated alcohols.

Scientific Research Applications

Chemistry

In chemistry, (?R)-?-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to improve the bioavailability and metabolic stability of drugs .

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (?R)-?-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways . For instance, in pharmaceutical applications, it may act as an inhibitor or modulator of certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (?R)-?-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt apart is its combination of a naphthalene ring and a propyl chain, which provides unique steric and electronic properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C22H23ClF3N

Molecular Weight

393.9 g/mol

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25;/h2-4,7-14,16,26H,5-6,15H2,1H3;1H/t16-;/m1./s1

InChI Key

DSKNQUVQQYTQFT-PKLMIRHRSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F.Cl

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F.Cl

Origin of Product

United States

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